molecular formula C19H18N2O B2479664 (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one CAS No. 868214-10-2

(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one

Numéro de catalogue: B2479664
Numéro CAS: 868214-10-2
Poids moléculaire: 290.366
Clé InChI: YNBJQBBZTWJWGZ-FMIVXFBMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrazine ring. This particular compound features a styryl group substituted at the third position of the quinoxaline ring, with an isopropyl group attached to the para position of the styryl moiety. The (E)-configuration indicates the trans arrangement of the substituents around the double bond in the styryl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

    Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a vinyl halide (such as vinyl bromide) reacts with a quinoxaline derivative in the presence of a palladium catalyst and a base.

    Isopropyl Substitution: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction, where an isopropyl halide reacts with the styryl-quinoxaline intermediate in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoxalines using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents, with solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Halogenated, nitrated, or sulfonated quinoxaline derivatives.

Applications De Recherche Scientifique

(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of materials with specific electronic, optical, or catalytic properties.

Mécanisme D'action

The mechanism of action of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one can be compared with other quinoxaline derivatives, such as:

    2-Phenylquinoxaline: Lacks the styryl and isopropyl groups, leading to different chemical and biological properties.

    3-Styrylquinoxalin-2(1H)-one: Similar structure but without the isopropyl group, which may affect its reactivity and biological activity.

    4-Isopropylquinoxaline: Lacks the styryl group, resulting in different electronic and steric effects.

Activité Biologique

(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one is a compound that belongs to the quinoxaline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, characterization, and biological activity of this compound, supported by various studies and data.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-isopropylbenzaldehyde and quinoxalin-2(1H)-one. Various synthetic pathways have been explored to enhance yield and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Quinoxaline derivatives, including this compound, have demonstrated significant anticancer activity. They exert their effects through various mechanisms:

  • Inhibition of Key Enzymes : Many quinoxaline derivatives inhibit enzymes such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase (LDHA), which are often overexpressed in tumors. For instance, studies have shown that certain derivatives exhibit IC50 values in the range of 96.19 µg/mL to 121.55 µg/mL against COX-2, indicating their potential as anticancer agents .
  • Targeting Signaling Pathways : These compounds can interfere with critical signaling pathways involved in cancer progression, including the phosphatidylinositol-3-kinase (PI3K) pathway and the Wnt signaling pathway .

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have also been documented. They exhibit activity against various bacterial strains by inducing oxidative stress and damaging bacterial DNA. For example, quinoxaline 1,4-di-N-oxides have shown significant antibacterial effects by generating reactive oxygen species (ROS), leading to bacterial cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. SAR studies indicate that modifications on the quinoxaline core can enhance or diminish its biological efficacy:

CompoundModificationIC50 (µg/mL)Activity
6eNo modification96.19 ± 5.39Strong COX-2 inhibitor
6dMethyl group addition99.02 ± 5.09Moderate COX-2 inhibitor
6aEthyl group addition121.55 ± 1.41Weak COX-2 inhibitor

Table 1: Structure-Activity Relationship of Quinoxaline Derivatives

Study on Anticancer Effects

A study conducted on various quinoxaline derivatives highlighted their potential in inhibiting growth in prostate cancer cell lines (PC-3). Among the tested compounds, those structurally similar to this compound showed a significant reduction in cell viability, with some achieving a GI50 value as low as 28 µM . This indicates a promising avenue for further development in cancer therapeutics.

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of quinoxaline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions on the quinoxaline ring could enhance antibacterial activity significantly, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.39 g/mL .

Propriétés

IUPAC Name

3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-13(2)15-10-7-14(8-11-15)9-12-18-19(22)21-17-6-4-3-5-16(17)20-18/h3-13H,1-2H3,(H,21,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBJQBBZTWJWGZ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.